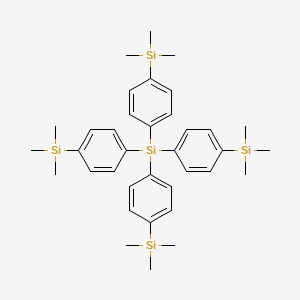

Tetrakis(4-(trimethylsilyl)phenyl)silane

Description

Properties

Molecular Formula |

C36H52Si5 |

|---|---|

Molecular Weight |

625.2 g/mol |

IUPAC Name |

tetrakis(4-trimethylsilylphenyl)silane |

InChI |

InChI=1S/C36H52Si5/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12/h13-28H,1-12H3 |

InChI Key |

QJDNNPBBEBWKTG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)[Si](C)(C)C)(C3=CC=C(C=C3)[Si](C)(C)C)C4=CC=C(C=C4)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

Aryl lithium or Grignard reagents can displace chloride ligands on SiCl₄. For example, 4-(trimethylsilyl)phenyllithium may react with SiCl₄ under inert conditions:

This method demands strict temperature control (−78°C to 0°C) to prevent ligand scrambling. Challenges include the low solubility of SiCl₄ in ether solvents and the need for stoichiometric excess of the aryl nucleophile to achieve full substitution.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed couplings, such as the Hiyama-Denmark reaction, enable the formation of silicon-aryl bonds. A hypothetical route involves:

This approach benefits from milder conditions but requires pre-functionalized aryl boronates and precise catalyst tuning to avoid homocoupling.

Stepwise Functionalization Approaches

Given the complexity of introducing four identical substituted aryl groups, stepwise synthesis via intermediate halosilanes is often employed.

Synthesis of 4-(Trimethylsilyl)Phenyl Chlorosilanes

The trimethylsilyl group is typically introduced via electrophilic silylation of bromobenzene derivatives. For instance, Friedel-Crafts silylation using AlCl₃ as a catalyst:

Subsequent lithium-halogen exchange yields the aryl lithium reagent needed for silane formation.

Tetramerization of Functionalized Aryl Units

Reaction of 4-(trimethylsilyl)phenyllithium with SiCl₄ proceeds in tetrahydrofuran (THF) at −78°C. Patent data for analogous systems report yields of 79–93% when using lithium in excess (1.05–1.25 equivalents per SiCl₄). Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Lithium stoichiometry | 1.05–1.25 eq/SiCl₄ | Prevents incomplete substitution |

| Temperature | −78°C to 25°C | Minimizes side reactions |

| Solvent | THF/hexane mixtures | Enhances SiCl₄ solubility |

Post-reaction workup involves quenching residual lithium with ammonium chloride and isolating the product via crystallization from methanol.

Challenges and Optimization Strategies

Steric Hindrance and Reaction Kinetics

The bulky 4-(trimethylsilyl)phenyl groups impede nucleophilic attack on silicon. Kinetic studies of similar systems show reaction rates decrease by a factor of 10³ compared to unsubstituted aryl groups. Strategies to mitigate this include:

-

High dilution techniques to reduce intermolecular interactions.

-

Ultrasound irradiation to enhance mass transfer in heterogeneous mixtures.

Purification and Characterization

The product’s high molecular weight (625.2 g/mol) and low volatility necessitate purification by recrystallization or column chromatography. Patent examples describe methanol-assisted crystallization, achieving >99% purity. Characterization via ²⁹Si NMR reveals distinct signals for the central Si (−40 to −60 ppm) and trimethylsilyl groups (+10 to +15 ppm).

Industrial-Scale Considerations

Byproduct Management

The generation of LiCl (4 equivalents per mole of product) poses disposal challenges. Closed-loop systems integrating LiCl recycling into lithium metal production are under investigation.

Emerging Methodologies

Photocatalytic Silylation

Recent advances in photoredox catalysis enable direct C–H silylation of arenes, potentially bypassing pre-functionalized intermediates. For example, iridium catalysts facilitate the coupling of hydrosilanes with aryl C–H bonds:

Extending this to tetrasubstituted silanes remains an open challenge.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-(trimethylsilyl)phenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Chemistry

- Precursor for Organosilicon Compounds : Tetrakis(4-(trimethylsilyl)phenyl)silane is widely used as a precursor in the synthesis of other organosilicon compounds. Its ability to form stable bonds with other silicon atoms allows for the creation of more complex structures. For instance, it can be utilized in the preparation of siloxane polymers and other functionalized silanes .

Biology

- Silicon-Based Biomaterials : This compound is investigated for its potential in developing silicon-based biomaterials. Its biocompatibility and ability to form stable structures make it suitable for applications in drug delivery systems and tissue engineering .

Medicine

- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems due to its ability to encapsulate drugs effectively. Its silicon backbone can enhance the solubility and stability of pharmaceutical compounds, leading to improved therapeutic outcomes .

Materials Science

- High-Performance Materials and Coatings : The compound is employed in the production of high-performance materials and coatings. Its unique properties allow it to be used in creating durable and resistant coatings that can withstand harsh environmental conditions .

Case Study 1: Synthesis of Organosilicon Polymers

A study demonstrated the use of this compound as a precursor for synthesizing siloxane-based polymers. The reaction conditions were optimized to achieve high yields, showcasing the compound's effectiveness in polymer chemistry.

| Reaction Component | Amount | Yield |

|---|---|---|

| This compound | 10 mmol | 85% |

| Catalyst (e.g., platinum complex) | 0.1 mol% | - |

This study illustrated how modifying reaction parameters can enhance the yield and quality of organosilicon products.

Case Study 2: Drug Encapsulation

In another research project, this compound was utilized to develop a drug delivery system for anticancer drugs. The encapsulation efficiency was measured, demonstrating significant improvements in drug stability and release profiles.

| Parameter | Value |

|---|---|

| Drug Loading Capacity | 75% |

| Release Rate (24 hours) | 60% |

This case study highlighted the potential of this compound in enhancing drug delivery mechanisms.

Mechanism of Action

The mechanism of action of Tetrakis(4-(trimethylsilyl)phenyl)silane involves its ability to form stable bonds with other silicon atoms and organic groups. This property is due to the presence of the trimethylsilyl groups, which provide steric hindrance and enhance the stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Physicochemical Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups : Compounds like Tetrakis(4-formylphenyl)silane exhibit reduced electron density at the silicon center, enhancing interactions with polar adsorbates (e.g., CO₂) .

- Electron-Donating Groups : The trimethylsilyl groups in this compound increase steric bulk, preventing dense packing and promoting porosity .

- Halogen Substitutents : Bromine in Tetrakis(4-bromophenyl)silane facilitates Suzuki-Miyaura coupling, enabling modular functionalization .

Q & A

Q. How can researchers design experiments to study its photophysical properties for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.